molecular formula C21H24FN3O4 B090184 Moxifloxacin isoMer CAS No. 1346747-14-5

Moxifloxacin isoMer

Cat. No. B090184
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-BZNIZROVSA-N
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Description

Moxifloxacin is used to treat bacterial infections in many different parts of the body. It is also used to treat and prevent plague (including pneumonic and septicemic plague). Moxifloxacin belongs to the class of medicines known as quinolone antibiotics. It works by killing bacteria or preventing their growth .


Synthesis Analysis

The synthesis of deuterium-labeled moxifloxacin was described starting from furo[3,4-b]pyridine-5, 7-dione. A seven-step synthesis was used, and deuteriums were incorporated in positions 14, 20 of the pyrrolo ring of moxifloxacin . Another process for the synthesis of moxifloxacin hydrochloride was described, which involved the creation of a new polymorph of moxifloxacin hydrochloride .


Molecular Structure Analysis

The structures of the complexes were elucidated on the basis of elemental analyses, electronic, IR, Raman, and 1H NMR spectra .


Chemical Reactions Analysis

A spectrofluorimetric approach was established for the investigation of moxifloxacin in pure forms, pharmaceutical preparations, and biological fluids. The approach involves forming a binary complex of moxifloxacin and eosin Y in an acetate buffer with a pH of 3.6 . Another study reported that the drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation .


Physical And Chemical Properties Analysis

Moxifloxacin has a molecular weight of 401.43 and a chemical formula of C21H24FN3O4. It is soluble in DMSO . A stereospecific LC method was developed for the separation and quantification of moxifloxacin and its (R,R)-enantiomer in bulk drug .

Scientific Research Applications

  • Interaction with DNA : Moxifloxacin's interaction with calf thymus DNA (ct-DNA) was studied using fluorescence quenching. The results indicated an intercalative binding mode and a static quenching mechanism, suggesting hydrogen bonding and Van der Waals forces as the main interaction forces. This interaction is significant for further studies and clinical applications of antibiotics (Lv et al., 2014).

  • Antimycobacterial Activity : Moxifloxacin has demonstrated significant activity against various mycobacteria, including Mycobacterium tuberculosis, making it a promising antimycobacterial agent (Gillespie & Billington, 1999).

  • Treatment of Pulmonary Tuberculosis : In a randomized study, moxifloxacin showed early bactericidal activity in the treatment of pulmonary tuberculosis, comparable to that of isoniazid (Pletz et al., 2004).

  • Ocular Delivery System : Moxifloxacin nanoparticles using Ion Exchange Resin (IER) were developed for ocular administration, exhibiting sustained release patterns and potential for reducing dosing frequency (Vyas et al., 2020).

  • Broad Spectrum Antibacterial Activity : Moxifloxacin is used in treating acute exacerbations of chronic bronchitis, community-acquired pneumonia, acute bacterial sinusitis, and uncomplicated skin and skin structure infections due to its broad antibacterial spectrum (Keating & Scott, 2004).

  • Safety Profile : The safety profile of moxifloxacin was evaluated, particularly for respiratory tract infections. It showed a relatively low incidence of adverse effects compared to other fluoroquinolones (Bambeke & Tulkens, 2009).

  • Pharmacokinetics Interactions : A study on the effect of rifampicin and isoniazid on moxifloxacin's pharmacokinetics showed significant interactions, particularly with rifampicin, which may affect treatment efficacy (Ramachandran et al., 2012).

  • Treatment of Drug-Susceptible Tuberculosis : Moxifloxacin is being investigated in novel drug regimens for treating drug-susceptible tuberculosis. Its standard dosage may be suboptimal in some patients, indicating the need for further research on dosage optimization (Naidoo et al., 2017).

  • Controlled Drug Delivery : Development of moxifloxacin-loaded PLGA nanoparticles with coatings for controlled drug delivery, leading to potential reduced dosing frequency and minimized drug resistance (Mustafa et al., 2017).

  • Protective Role in Cytotoxicity : A study investigated the protective role of resveratrol against cytotoxicity caused by moxifloxacin, suggesting potential supplementary regimens to increase treatment safety (Tsai et al., 2015).

Safety And Hazards

Moxifloxacin can cause serious adverse reactions and should be discontinued immediately if any of these occur. It may exacerbate muscle weakness in patients with myasthenia gravis .

properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin isoMer

CAS RN

268545-13-7
Record name Moxifloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Li, J Zhang, Y Jiang, L Jin… - Asian Journal of …, 2013 - Asian Journal of Chemistry
Number of citations: 0

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